molecular formula C26H21N3O2S2 B2832511 N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide CAS No. 1114614-27-5

N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide

カタログ番号: B2832511
CAS番号: 1114614-27-5
分子量: 471.59
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide is a heterocyclic compound featuring a fused thiazolo[3,4-a]quinazolinone core modified with a thioxo group at position 1 and an acetamide side chain substituted with ethyl and phenyl groups. The molecule’s complexity arises from its polycyclic framework, which combines thiazole and quinazolinone moieties. Its synthesis likely involves condensation and cyclization reactions typical of thiazoloquinazolinone derivatives .

特性

CAS番号

1114614-27-5

分子式

C26H21N3O2S2

分子量

471.59

IUPAC名

N-ethyl-2-(5-oxo-3-phenyl-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl)-N-phenylacetamide

InChI

InChI=1S/C26H21N3O2S2/c1-2-27(19-13-7-4-8-14-19)22(30)17-28-24-23(18-11-5-3-6-12-18)33-26(32)29(24)21-16-10-9-15-20(21)25(28)31/h3-16H,2,17H2,1H3

SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=CC=C5

溶解性

not available

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multistep organic reactions. One common approach might include the condensation of 2-aminobenzamide with thiourea to form the thiazolo[3,4-a]quinazoline core. Subsequent steps could include the introduction of the phenyl and ethyl groups through nucleophilic substitution reactions. Typical conditions would involve controlled temperatures and the use of organic solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial-scale production of N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide could follow similar synthetic routes but optimized for scalability. This would likely involve continuous flow reactors to maintain consistent reaction conditions and yield.

化学反応の分析

Types of Reactions

This compound can undergo various chemical reactions including:

  • Oxidation: : Reaction with oxidizing agents like hydrogen peroxide to modify the thioxo group.

  • Reduction: : Using reducing agents such as lithium aluminum hydride to reduce the oxo groups to hydroxyls.

  • Substitution: : Electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Dichloromethane, ethanol, acetonitrile.

Major Products Formed

Depending on the reaction conditions, the major products could include various derivatives with modified functional groups, such as hydroxyl, amino, or halo derivatives.

科学的研究の応用

Synthesis and Characterization

The synthesis of N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide typically involves multi-component reactions that yield derivatives with significant biological activity. Characterization methods such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Anticancer Activity

One of the most promising applications of this compound is its anticancer properties. Research indicates that derivatives of thiazoloquinazoline compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds demonstrate significant inhibitory activity against colon cancer, melanoma, and ovarian cancer cell lines, with growth inhibition concentrations (GI50) in the low micromolar range .

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer TypeGI50 (μM)
Compound 3.1Colon Cancer0.41 – 0.69
Compound 6.5Melanoma0.48 – 13.50
Compound XOvarian Cancer0.25 – 5.01

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase inhibitor, which is relevant for therapeutic strategies against Alzheimer’s disease. Compounds with similar structures have shown promising results in inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain . This suggests that this compound could be explored further for its neuroprotective effects.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the thiazole and quinazoline rings can significantly influence its potency as an anticancer agent or an enzyme inhibitor. SAR studies have indicated that specific modifications can enhance activity while reducing toxicity .

Case Studies

Several case studies highlight the efficacy of thiazoloquinazoline derivatives:

  • Colon Cancer Study : A study conducted by researchers evaluated a series of thiazoloquinazoline derivatives against colon cancer cell lines and found that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents .
  • Alzheimer’s Disease Research : Another investigation focused on the inhibitory effects on acetylcholinesterase activity using compounds derived from thiazole frameworks. The results indicated a strong correlation between structural features and inhibitory potency .

作用機序

The exact mechanism of action is still under investigation, but the compound likely interacts with molecular targets through its quinazoline and thiazolo moieties. These interactions may involve binding to DNA or enzymes, thereby influencing cellular pathways and biochemical reactions.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of thiazoloquinazolinone-acetamide derivatives. Below is a systematic comparison with analogs reported in the literature:

Substituent Variations on the Acetamide Group

  • N-benzyl-N-ethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide : The benzyl group replaces the phenyl group on the acetamide nitrogen.
  • N-(Substituted phenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamides : These analogs feature a sulfamoylphenyl group at position 3 of the quinazolinone, enhancing polarity and hydrogen-bonding capacity. Variations in the acetamide’s N-substituent (e.g., 2-tolyl, 3-ethylphenyl) influence melting points and solubility. For example, N-(2-ethylphenyl)-derived analogs exhibit lower melting points (~170°C) compared to N-(4-tolyl) derivatives (~315°C) .

Core Structural Modifications

  • Thioxo vs. Oxo Groups: The target compound’s 1-thioxo group replaces the oxo group found in simpler quinazolinones (e.g., compounds 5–10 in ).
  • Thiazolo[3,4-a]quinazolinone vs. Dihydroquinazolinone: The fused thiazole ring in the target compound introduces additional rigidity compared to dihydroquinazolinones (e.g., compounds 5–10 in ), which have a non-aromatic quinazolinone ring. This rigidity may enhance binding selectivity in biological targets.

Data Table: Key Properties of Selected Analogs

Compound Name Substituents (R1, R2) Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR)
N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide R1 = phenyl, R2 = ethyl/phenyl Not reported Not reported Not available in evidence
N-benzyl-N-ethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide R1 = o-tolyl, R2 = benzyl/ethyl Not reported Not reported Not available in evidence
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide R1 = 4-sulfamoylphenyl, R2 = H 269.0 87 IR: 1680 cm⁻¹ (C=O); NMR: δ 7.8–8.2 (Ar-H)
N-(2-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide R1 = 4-sulfamoylphenyl, R2 = 2-ethylphenyl 170.5 68 MS: m/z 509 [M+H]⁺; NMR: δ 1.2 (CH3, t)

Research Findings and Implications

  • Synthetic Yields : Derivatives with electron-donating substituents (e.g., tolyl groups) exhibit higher yields (up to 91% in compound 8 ), whereas ethyl-substituted analogs show reduced yields (~68–73%), likely due to steric hindrance during coupling reactions .
  • Thermal Stability : Higher melting points correlate with increased polarity (e.g., sulfamoylphenyl derivatives vs. alkyl-substituted analogs).
  • The thioxo group in the target compound may further enhance interactions with cysteine residues in biological targets.

生物活性

N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide is a complex organic compound belonging to the thiazoloquinazoline class. Its unique structure and substituents suggest significant potential for various biological activities, particularly in neuropharmacology and cancer treatment. This article examines its biological activity based on available research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C26H21N3O2S2
  • Molecular Weight : 471.59 g/mol
  • IUPAC Name : N-ethyl-2-(5-oxo-3-phenyl-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl)-N-phenylacetamide

The thiazoloquinazoline framework contributes to its stability and potential bioactivity compared to similar compounds that lack the ethyl and phenyl substituents.

Preliminary studies suggest that N-ethyl-2-(5-oxo...) may interact with key neurotransmitter systems:

  • Glutamate Receptors : Compounds structurally related to this compound have been shown to act as antagonists at glutamate receptors, which are crucial for synaptic plasticity and memory functions.
  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated inhibitory effects on acetylcholinesterase, an enzyme involved in neurotransmission. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

Neuropharmacological Effects

Research indicates that derivatives of thiazoloquinazoline compounds can influence neural signaling pathways. The ability to modulate neurotransmission suggests that N-ethyl-2-(5-oxo...) could be beneficial in treating conditions characterized by impaired neurotransmission.

Antitumor Activity

Compounds with similar structural features have exhibited significant antitumor properties. For instance, derivatives of quinazoline have been associated with cytotoxic effects against various cancer cell lines, indicating that N-ethyl-2-(5-oxo...) may also possess anticancer activity .

Comparative Analysis with Similar Compounds

A comparative analysis of N-ethyl-2-(5-oxo...) with other thiazoloquinazoline derivatives highlights its unique properties:

Compound NameStructural FeaturesUnique Properties
Thiazolo[3,4-a]quinazolineLacks additional phenyl and ethyl groupsLess stable; lower bioactivity
2-PhenylthiazoleContains a phenyl group but lacks quinazoline structureDifferent reactivity profile
N-Ethylthiazolium derivativeSimilar thiazole framework but different substituentsEnhanced solubility; varied biological activity

The presence of both ethyl and phenyl groups in N-ethyl-2-(5-oxo...) enhances its molecular stability and bioactivity compared to these similar compounds.

Case Studies and Research Findings

While specific empirical data on the efficacy of N-ethyl-2-(5-oxo...) remains limited, studies on related compounds provide insights into its potential applications:

  • Neurodegenerative Disease Models : Research on thiazoloquinazolines has shown promise in animal models for conditions like Alzheimer's disease, where modulation of acetylcholine levels is beneficial.
  • Cancer Cell Lines : Investigations into quinazoline derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting a pathway for further exploration of N-ethyl-2-(5-oxo...) in oncology .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing thiazoloquinazolinone derivatives like N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide?

  • Methodological Answer : A typical approach involves multi-step reactions starting with the formation of heterocyclic intermediates. For example, 2-chloro-N-phenylacetamide derivatives can react with sodium azide under reflux in toluene/water to generate azido intermediates, followed by cyclization with thiourea or thioamide precursors to form the thiazoloquinazolinone core . Key steps include refluxing with reagents like concentrated sulfuric acid (for cyclization) and purification via crystallization (ethanol or acetic acid) .

Q. How are spectroscopic techniques (NMR, IR) employed to confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Signals for aromatic protons (δ 7.2–8.0 ppm), methyl/methylene groups (δ 1.9–3.5 ppm), and NH/amide protons (δ 8.9–10.7 ppm) confirm substituent connectivity .
  • IR : Peaks at ~1650–1670 cm⁻¹ (C=O stretching) and ~3300 cm⁻¹ (N-H stretching) validate the quinazolinone and acetamide moieties .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragment patterns confirm molecular weight and functional group integrity .

Q. What are the critical functional groups influencing the compound’s reactivity?

  • Methodological Answer :

  • The thioxo group (C=S) in the thiazolo ring enhances electrophilicity, facilitating nucleophilic substitution or cycloaddition reactions.
  • The quinazolinone core acts as a hydrogen-bond acceptor, influencing solubility and intermolecular interactions.
  • The N-phenylacetamide side chain contributes to steric effects and π-π stacking, affecting crystallization and biological activity .

Advanced Research Questions

Q. How can reaction mechanisms for thiazoloquinazolinone cyclization be validated experimentally?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) to identify intermediate formation .
  • Isolation of Intermediates : Use X-ray diffraction to characterize transient species (e.g., co-crystals of acetamide/thioacetamide intermediates) .
  • Computational Modeling : DFT calculations can predict transition states for cyclization steps, correlating with experimental yields .

Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved during characterization?

  • Methodological Answer :

  • Variable Temperature NMR : Assess dynamic effects (e.g., rotameric equilibria in the acetamide side chain) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by mapping proton-proton and proton-carbon correlations .
  • Crystallography : Compare experimental X-ray structures with predicted NMR shifts to identify conformational isomers .

Q. What strategies optimize yield in multi-step syntheses of similar compounds?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (DMF, acetone) improve nucleophilic substitution rates .
  • Catalysis : Use anhydrous K₂CO₃ or triethylamine to deprotonate intermediates and accelerate cyclization .
  • Workup Optimization : Quench reactions with ice-water to precipitate pure products, avoiding column chromatography .

Contradictions and Troubleshooting

  • Issue : Low yields in thioamide intermediate isolation.
    • Resolution : Replace P₂S₅ with Lawesson’s reagent for better thionation efficiency .
  • Issue : Unidentified byproducts in NMR.
    • Resolution : Use preparative HPLC to isolate impurities and characterize via high-resolution MS .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。